molecular formula C25H20N2O3S B14953088 7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14953088
M. Wt: 428.5 g/mol
InChI Key: LGCOCCIURRUJKD-UHFFFAOYSA-N
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Description

7-methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, substituted with various functional groups such as methyl, methylpyridinyl, and methylsulfanyl phenyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 6-methylpyridine, 4-(methylsulfanyl)benzaldehyde, and chromeno[2,3-c]pyrrole derivatives. The synthetic route may involve:

    Condensation Reactions: Combining 6-methylpyridine with 4-(methylsulfanyl)benzaldehyde under acidic or basic conditions to form an intermediate.

    Cyclization Reactions: The intermediate undergoes cyclization to form the chromeno[2,3-c]pyrrole core.

    Functional Group Modifications: Introduction of methyl groups and other functional groups through various organic reactions such as alkylation or sulfonation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the chromeno[2,3-c]pyrrole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrrole core.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the chromeno[2,3-c]pyrrole core can lead to partially or fully reduced derivatives.

Scientific Research Applications

7-methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interact with Receptors: Modulating receptor activity to exert its effects.

    Affect Cellular Pathways: Influencing signaling pathways and gene expression to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-pyridinemethanol: A related compound with a simpler structure, used in similar research applications.

    2-methyl-6-pyridone: Another related compound with different functional groups, studied for its unique properties.

Properties

Molecular Formula

C25H20N2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

7-methyl-2-(6-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H20N2O3S/c1-14-7-12-19-18(13-14)23(28)21-22(16-8-10-17(31-3)11-9-16)27(25(29)24(21)30-19)20-6-4-5-15(2)26-20/h4-13,22H,1-3H3

InChI Key

LGCOCCIURRUJKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)SC

Origin of Product

United States

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